molecular formula C11H12N2O3 B178637 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone CAS No. 14026-46-1

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Cat. No. B178637
CAS RN: 14026-46-1
M. Wt: 220.22 g/mol
InChI Key: XXIBEYUXYNJBKQ-UHFFFAOYSA-N
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Description

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, demonstrated notable antimicrobial and antioxidant activities. These compounds showed significant antibacterial activity against various strains of bacteria and potent antifungal activity, particularly against Aspergillus niger. One compound exhibited strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity, indicating its potential as an antioxidant (Kumar & Vijayakumar, 2017).

Synthesis of Complex Metal Complexes

Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, a related compound. These complexes were characterized by various spectroscopic techniques and evaluated for their antimicrobial activity. The study of these complexes contributes to the field of coordination chemistry and potential applications in antimicrobial agents (Chai et al., 2017).

Investigation of Reaction Mechanisms

Studies involving the oxidative degradation of nitroquinoline, a compound closely related to 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, have provided insights into the reaction mechanisms. Such research is crucial for understanding the chemical behavior of nitroquinolines and their derivatives, which can be applied in various chemical synthesis processes (Kaiya & Kawazoe, 1985).

Synthesis of Novel Quinoline Derivatives

Research has been conducted on the synthesis of novel quinoline derivatives with potential biological activities. For example, derivatives of 7-trifluoromethylquinoline, related to the chemical structure of interest, have been synthesized and tested for their analgesic, anti-inflammatory, and nitric oxide releasing properties (Abadi et al., 2005).

Crystal Structure and Spectroscopic Studies

Crystal structure and spectroscopic studies of compounds derived from 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a related compound, have been conducted. These studies offer valuable information on the structural and electronic properties of quinoline derivatives, which are essential for their potential applications in material science and pharmaceuticals (Murugavel et al., 2016).

properties

IUPAC Name

1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIBEYUXYNJBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401519
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

CAS RN

14026-46-1
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ramnauth, P Renton, P Dove… - Journal of medicinal …, 2012 - ACS Publications
Numerous studies have shown that selective nNOS inhibitors could be therapeutic in many neurological disorders. Previously, we reported a series of 1,2,3,4-tetrahydroquinoline-based …
Number of citations: 22 pubs.acs.org

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